![molecular formula C12H14N4O2 B2514783 N-{ピラゾロ[1,5-a]ピリミジン-6-イル}オキサン-4-カルボキサミド CAS No. 2034504-27-1](/img/structure/B2514783.png)

N-{ピラゾロ[1,5-a]ピリミジン-6-イル}オキサン-4-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

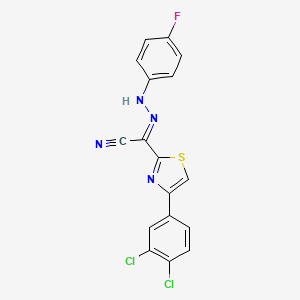

The synthesis of pyrazolopyrimidine derivatives has been explored in various studies. In one approach, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides were synthesized either by hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or by condensation of cyanoacrylamides with alkylhydrazines in formic acid. These intermediates were then reacted with benzylthiol or thiophenols to yield tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . Another study reported the synthesis of a novel series of pyrazolopyrimidines via condensation of carboxamide with aromatic aldehydes in the presence of iodine. Further chemical transformations of these compounds led to the formation of various esters and triazoles through esterification and 1,3-dipolar cycloaddition reactions, respectively . Additionally, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles yielded pyrazolo[1,5-a]-pyrimidine derivatives, while treatment with isatin and selected aldehydes produced Schiff bases .

Molecular Structure Analysis

The molecular structures of the synthesized pyrazolopyrimidine derivatives were elucidated using spectroscopic methods such as (1)H/(13)C NMR and ESI-HRMS. These techniques allowed for the confirmation of the chemical structures and the identification of regioisomers in the case of triazole products . The structural elucidation is crucial for understanding the relationship between the molecular structure and the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolopyrimidine derivatives are diverse and include hydrolytic cleavage, condensation, esterification, and 1,3-dipolar cycloaddition. The choice of reactants and reaction conditions, such as the use of formic acid or iodine as a catalyst, significantly influences the outcome of the synthesis and the types of compounds produced . The versatility of these reactions allows for the generation of a wide array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents through the synthetic processes can alter properties such as solubility, stability, and reactivity. These properties are important for the compounds' potential applications as therapeutic agents, as they affect their behavior in biological systems and their suitability for drug development .

Biological Activity and Case Studies

The synthesized pyrazolopyrimidine derivatives have been evaluated for their biological activities, particularly as anticancer and anti-5-lipoxygenase agents. Compounds were screened against various human cancer cell lines, including HCT-116 and MCF-7, to assess their cytotoxic effects. The structure-activity relationship (SAR) was discussed to understand the influence of molecular modifications on biological activity. Some compounds showed promising results, indicating their potential as therapeutic agents . These studies serve as case studies for the application of pyrazolopyrimidine derivatives in medicinal chemistry.

科学的研究の応用

抗がん剤

有機エレクトロニクス

光物理特性

RNAおよびDNA構築

脂質滴バイオマーカー

要約すると、この化合物は、抗がん剤としてだけでなく、医薬品、材料科学、および有機エレクトロニクスにおけるさまざまな用途のための汎用性の高いビルディングブロックとしても有望です。研究者たちは、その多面的な特性をさらに探求し続け、創薬開発などに貴重な洞察を提供しています。 🌟

作用機序

Target of Action

N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide and its derivatives are part of an enormous family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from G1 to S phase, which is regulated by CDK2 . By inhibiting CDK2, the compound can halt cell cycle progression, leading to cell death or apoptosis .

Result of Action

The inhibition of CDK2 by N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide can lead to significant cytotoxic activities against certain cell lines . For instance, it has been found to show superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

将来の方向性

生化学分析

Biochemical Properties

The biochemical properties of N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide are largely determined by its structural characteristics. The compound’s photophysical properties can be tuned by modifying the electron-donating groups (EDGs) at position 7 on the fused ring . These modifications can improve both the absorption and emission behaviors of the compound .

Cellular Effects

N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide has been found to have antitumor effects and other biological activities in a variety of cancer cell lines . The compound’s cytotoxic activities against MCF-7 and HCT-116 cell lines are particularly notable .

Molecular Mechanism

It is known that the compound’s absorption/emission intensities are influenced by the presence of EDGs at position 7 on the fused ring .

Temporal Effects in Laboratory Settings

The compound’s photophysical properties, such as absorption and emission behaviors, can be tuned by modifying the EDGs at position 7 on the fused ring .

Dosage Effects in Animal Models

The effects of N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide at different dosages in animal models have not been extensively studied. The compound has shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .

Metabolic Pathways

The compound’s synthesis involves a cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Transport and Distribution

The compound’s photophysical properties can be tuned by modifying the EDGs at position 7 on the fused ring .

Subcellular Localization

The compound’s photophysical properties can be tuned by modifying the EDGs at position 7 on the fused ring .

特性

IUPAC Name |

N-pyrazolo[1,5-a]pyrimidin-6-yloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c17-12(9-2-5-18-6-3-9)15-10-7-13-11-1-4-14-16(11)8-10/h1,4,7-9H,2-3,5-6H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEOVLDTXXXPGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2514703.png)

![5-Hydroxy-5-(3-nitrophenyl)-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2514716.png)

![[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol](/img/structure/B2514718.png)